molecular formula C22H25BrN6O3S B10827870 4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide

4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide

Cat. No.: B10827870
M. Wt: 533.4 g/mol
InChI Key: RDROKTFULACVDQ-UHFFFAOYSA-N
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Description

Compound 6, identified by the PubMed ID 34333981, is a synthetic organic molecule. It has been recognized as an inhibitor of the kinase BMP2 inducible kinase (BMP2K), which is an understudied kinase . This compound is utilized as a tool compound in various biochemical and pharmacological studies.

Preparation Methods

The synthesis of compound 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or institutions that developed the compound. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This may involve cyclization reactions, condensation reactions, or other methods to form the central ring system.

    Functional group modifications: Introduction of functional groups such as bromine, sulfonamide, and morpholine moieties through substitution reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Industrial production methods for such compounds would scale up these laboratory procedures, ensuring consistency and purity through rigorous quality control measures.

Chemical Reactions Analysis

Compound 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Compound 6 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of BMP2 inducible kinase (BMP2K).

    Biology: Helps in understanding the role of BMP2K in various biological processes.

    Medicine: Potential therapeutic applications in diseases where BMP2K is implicated.

    Industry: Could be used in the development of new drugs or biochemical assays.

Mechanism of Action

The mechanism of action of compound 6 involves the inhibition of BMP2 inducible kinase (BMP2K). This kinase is involved in various signaling pathways, and its inhibition can affect multiple downstream processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Compound 6 can be compared with other kinase inhibitors, such as:

The uniqueness of compound 6 lies in its specific inhibition of BMP2 inducible kinase, making it a valuable tool for studying this particular kinase.

Properties

Molecular Formula

C22H25BrN6O3S

Molecular Weight

533.4 g/mol

IUPAC Name

4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide

InChI

InChI=1S/C22H25BrN6O3S/c23-20-14-26-22(27-18-3-1-2-17(12-18)15-29-8-10-32-11-9-29)28-21(20)25-13-16-4-6-19(7-5-16)33(24,30)31/h1-7,12,14H,8-11,13,15H2,(H2,24,30,31)(H2,25,26,27,28)

InChI Key

RDROKTFULACVDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)Br

Origin of Product

United States

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